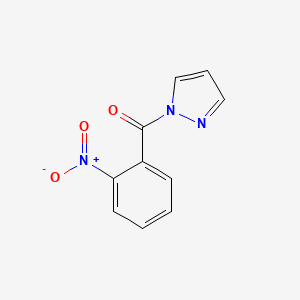![molecular formula C17H16N2O3 B7459760 N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide, also known as BDB, is a chemical compound that belongs to the class of benzodioxole derivatives. It has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also exhibits affinity for other serotonin receptor subtypes such as 5-HT2B and 5-HT2C. The activation of the 5-HT2A receptor is believed to contribute to the antidepressant and anxiolytic effects of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide.
Biochemical and Physiological Effects:
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been found to increase the release of serotonin in the brain, which is believed to contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. It also has a relatively long half-life, which allows for sustained effects. However, N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has some limitations, including its low solubility in water and its potential for abuse.
Zukünftige Richtungen
There are several potential future directions for research on N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide. One area of interest is its potential use in the treatment of substance abuse disorders. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for addiction. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective antidepressant and anxiolytic agents. Additionally, further research is needed to explore the long-term effects of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide and its potential for abuse in humans.
Synthesemethoden
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base. The resulting product is then treated with an alkylating agent to obtain N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been studied for its potential therapeutic properties, particularly as an antidepressant and anxiolytic agent. It has been found to exhibit serotonin receptor agonist activity, which is believed to contribute to its antidepressant and anxiolytic effects. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has also been studied for its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-3-5-14(8-11)17(20)19-18-12(2)13-6-7-15-16(9-13)22-10-21-15/h3-9H,10H2,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFPMRBKSRWMB-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)


![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)

![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)
![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)